2-Furan-2-yl-thiazolidine-4-carboxylic acid
Overview
Description
Synthesis Analysis
The synthesis of derivatives related to 2-furan-2-yl-thiazolidine-4-carboxylic acid often involves the condensation of furan-2-carboxylic acid derivatives with amino acids or their analogs, employing various synthesis strategies to introduce different substituents and achieve desired properties. For example, derivatives of 2-(5-((5-(4-chlorophenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)acetic acid have been synthesized and evaluated for their anticancer properties, demonstrating the versatility of this scaffold in medicinal chemistry (Chandrappa et al., 2009).
Molecular Structure Analysis
The molecular structure of thiazolidine-furan derivatives is confirmed using various spectroscopic methods such as NMR (nuclear magnetic resonance), IR (infrared spectroscopy), and mass spectrometry. These techniques allow for the detailed characterization of the compound, including the identification of functional groups, molecular geometry, and electronic structure. The structural analysis is crucial for understanding the compound's reactivity and interaction with biological targets (Koparır et al., 2005).
Chemical Reactions and Properties
Thiazolidine-furan derivatives undergo various chemical reactions, enabling the synthesis of a wide array of compounds with potential biological activities. These reactions include condensation, cyclization, and substitution reactions, which can modify the thiazolidine ring or the furan moiety to introduce new functional groups or change the compound's electronic properties. Such modifications significantly impact the compound's chemical and biological properties (Çakmak et al., 2022).
Physical Properties Analysis
The physical properties of 2-furan-2-yl-thiazolidine-4-carboxylic acid derivatives, such as solubility, melting point, and crystalline structure, are influenced by the compound's molecular structure. These properties are essential for determining the compound's suitability for various applications, including pharmaceutical formulations. Understanding these properties helps in optimizing the compound's performance in its intended use (Fun et al., 2011).
Chemical Properties Analysis
The chemical properties of thiazolidine-furan derivatives are characterized by their reactivity towards various chemical agents, stability under different conditions, and their ability to form bonds with biological molecules. These properties are determined by the functional groups present in the compound and their arrangement within the molecule. The chemical properties are crucial for the compound's application in drug design and synthesis, as they influence the compound's interaction with biological targets, its metabolic stability, and its mode of action (Kumar et al., 2021).
Scientific Research Applications
Antimicrobial Activity
Research has shown that derivatives of 2-Furan-2-yl-thiazolidine-4-carboxylic acid possess significant antimicrobial properties. These derivatives have been tested against a range of bacterial and fungal species, demonstrating comparable effectiveness to standard drugs in some cases (Patel & Shaikh, 2010). Additional studies have reported on the synthesis of various thiazolidinone and thiadiazolyl derivatives, which also exhibited promising antimicrobial activities (Hassan, 2007).
Green Chemistry Approach in Synthesis
A green chemistry approach has been employed in synthesizing derivatives of 4-thiazolidinone-5-carboxylic acid, a compound related to 2-Furan-2-yl-thiazolidine-4-carboxylic acid. This approach emphasizes environmentally benign, cost-effective methods with shorter reaction times and easy work-up procedures, showing the compound's versatility in sustainable chemistry applications (Shaikh et al., 2022).
Applications in Organic Synthesis and Fluorescent Materials
Research has also focused on the synthesis of organic compounds, including the preparation of fluorescent materials from biomass-derived furfural and natural amino acids, using cross-coupling reactions for extended π-conjugation. This demonstrates the compound's role in the synthesis of complex organic molecules and its potential application in the development of new materials (Tanaka et al., 2015).
Pharmaceutical Research
In the realm of pharmaceutical research, thiazolidine derivatives have shown potential in various therapeutic areas. For instance, derivatives of thiazolidinone have been evaluated for their hypoglycemic activity, indicating the compound's potential in diabetes treatment (Kumar et al., 2021). Moreover, studies have also explored the anticancer effects associated with thiazolidinone frameworks, demonstrating moderate to strong antiproliferative activity in human leukemia cell lines (Chandrappa et al., 2009).
Safety And Hazards
properties
IUPAC Name |
2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3S/c10-8(11)5-4-13-7(9-5)6-2-1-3-12-6/h1-3,5,7,9H,4H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYGBVPOHBURDGB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(S1)C2=CC=CO2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901263488 | |
Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furan-2-yl-thiazolidine-4-carboxylic acid | |
CAS RN |
72678-98-9 | |
Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=72678-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Furanyl)-4-thiazolidinecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901263488 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-(furan-2-yl)-1,3-thiazolidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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